5-Fluoro-1,3-dimethyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
5-fluoro-1,3-dimethylindole |
InChI |
InChI=1S/C10H10FN/c1-7-6-12(2)10-4-3-8(11)5-9(7)10/h3-6H,1-2H3 |
InChI Key |
UZPSWERGXYXCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)F)C |
Origin of Product |
United States |
Contextualization Within Indole Chemistry and Fluorinated Heterocycles
The indole (B1671886) structural motif is a cornerstone in the architecture of a vast number of natural products and pharmaceutical agents. This bicyclic aromatic heterocycle, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Nitrogen-containing heterocycles, such as indoles and their derivatives like indolines, are prevalent in a wide array of natural products that exhibit notable biological activities. caltech.edu
The strategic incorporation of fluorine atoms into organic molecules, particularly heterocycles, is a well-established and powerful strategy in modern drug discovery. Fluorination can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, without introducing significant steric bulk. nih.gov The substitution of hydrogen with fluorine on aromatic rings is a known tactic to slow oxidative metabolism, thereby enhancing the pharmacokinetic profile of a potential drug. Consequently, the synthesis of fluorine-containing indoles is an area of intense research interest, aiming to combine the inherent biological relevance of the indole core with the advantageous properties conferred by fluorine.
Significance As a Research Substrate and Building Block
Established Synthetic Pathways
The synthesis of substituted indoles can be achieved through various classical methods, which have been refined over the years. These methods often serve as the foundation for the preparation of more complex indole derivatives.
General Synthetic Procedures for Substituted Indoles
Several named reactions are fundamental to indole synthesis. The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a prominent method that involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole. wikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. mdpi.com
Another important method is the Madelung synthesis , which involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org This reaction is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other methods. wikipedia.org Modifications to the Madelung synthesis have been developed to allow for milder reaction conditions. organic-chemistry.orgresearchgate.net
Other notable methods include:
Leimgruber-Batcho indole synthesis: A two-step process that is widely used in industry due to the availability of starting materials. diva-portal.org
Hegedus indole synthesis: This method utilizes palladium catalysis for the cyclization of o-alkenyl anilines.
Bischler-Möhlau indole synthesis: This involves the reaction of an α-bromo-acetophenone with an excess of aniline.
Specific Preparation of this compound
The specific synthesis of this compound can be approached through adaptations of these general methods. For instance, a plausible route would involve the Fischer indole synthesis starting from (4-fluorophenyl)hydrazine (B109058) and acetone, followed by N-methylation and C3-methylation.
A documented synthesis of 5-fluoroindole (B109304) involves the reaction of 4-fluorophenylhydrazine with ethyl pyruvate (B1213749) to form a hydrazone, which is then cyclized under acidic conditions to yield ethyl 5-fluoroindole-2-carboxylate. diva-portal.org Subsequent decarboxylation would yield 5-fluoroindole. To obtain the target molecule, further methylation at the N1 and C3 positions would be necessary.
Another approach involves the reduction of 5-fluoro-2-oxindole. In one patented method, 5-fluoro-2-oxindole is reacted with pinacol (B44631) borane (B79455) in the presence of a yttrium catalyst to produce 5-fluoroindole with a high yield of 92%. chemicalbook.com
Advanced Synthetic Strategies and Optimization
Modern organic synthesis seeks to develop more efficient, selective, and sustainable methods. This has led to the emergence of advanced strategies for indole synthesis, including enantioselective approaches and the use of novel catalytic systems.
Enantioselective Synthesis Approaches Utilizing Indole Scaffolds
The development of enantioselective methods is crucial for the synthesis of chiral indole-containing molecules, which are often found in biologically active compounds. One strategy involves the catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds. rsc.org This process utilizes a copper-catalyzed intramolecular amido-cupration of an allene, followed by an asymmetric addition to a carbonyl compound. rsc.org This method is notable for its mild reaction conditions and high functional group tolerance. rsc.org
Another approach involves the asymmetric ring-opening of N-protected bicyclic substrates using various indoles as nucleophiles, catalyzed by a chiral rhodium(I) complex. acs.org This method has demonstrated high product yields and enantioselectivity. acs.org
Novel Catalytic Systems and Reaction Conditions
The development of novel catalytic systems is a key area of research in indole synthesis. Palladium-based catalysts are widely used to facilitate carbon-carbon and carbon-heteroatom bond formation in the synthesis of various heterocycles, including indoles. mdpi.commdpi.com These reactions can proceed via palladium- or copper-catalyzed amination followed by cyclization. nih.gov
Recent advancements have focused on making these processes more environmentally friendly. This includes the use of recyclable catalysts and the development of one-pot multicatalytic syntheses. nih.govrsc.org For example, a multicatalytic one-pot indole synthesis starting from o-chloroiodobenzene has been developed using a single catalyst system. nih.gov Furthermore, visible-light-mediated radical cascade reactions have been established for the synthesis of oxindole (B195798) derivatives, utilizing CO2 as a carboxyl source under mild conditions. acs.org
Derivatization Strategies of the Indole Core
The functionalization of the indole core is essential for creating a diverse range of derivatives with various biological and material properties. The C3 position of indole is a common site for functionalization due to its high reactivity in electrophilic substitution reactions. rsc.org
Arenesulfonyl indoles have emerged as versatile precursors for the C3-functionalization of indoles. rsc.org These compounds, bearing a good leaving group, can react with a variety of nucleophiles under basic conditions to yield C3-substituted indole derivatives. rsc.org
Another strategy involves the direct C-H functionalization of the indole ring. This approach offers a more atom-economical and efficient way to introduce substituents at different positions of the indole nucleus. acs.org For instance, methods have been developed for the selective C7-boronation of tryptamines and tryptophans, providing a route to C7-derivatized indoles. acs.org
Functionalization at Specific Ring Positions
The reactivity of the this compound core allows for the introduction of functional groups at several key positions. The presence of the fluorine atom at the C5-position and the methyl groups at the N1 and C3 positions influences the regioselectivity of these reactions.
Electrophilic substitution reactions on the indole ring are common. For instance, halogenation can be achieved to introduce bromine or chlorine atoms. While specific studies on this compound are not abundant, related structures like this compound-2-carboxylic acid undergo bromination with bromine (Br₂) in dichloromethane (B109758), preferentially at the C3-position. However, since the C3-position is already occupied by a methyl group in the target compound, electrophilic attack would be directed to other positions on the benzene (B151609) ring, likely influenced by the directing effects of the fluorine and the indole nitrogen.
Formylation of electron-rich aromatic and heterocyclic compounds can be accomplished using the Vilsmeier-Haack reaction, which employs a substituted formamide (B127407) and phosphorus oxychloride to generate an electrophilic chloriminium salt. cambridge.orgwikipedia.org This reaction typically occurs at the C3-position of indoles, but with this position blocked, formylation could potentially occur at other positions on the benzene ring.
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. uwindsor.cawikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles. For this compound, the indole nitrogen itself or a substituent introduced at a specific position could potentially act as a DMG, enabling regioselective functionalization.
The introduction of substituents at the C2-position of indoles can be challenging but is achievable through methods like C2-lithiation followed by reaction with an electrophile. researchgate.net This typically involves the use of a strong base to deprotonate the C2-position.
Introduction of Diverse Substituents
A variety of substituents can be introduced onto the this compound nucleus using several synthetic strategies.
Alkylation and Acylation:
Alkylation at the nitrogen (N1-position) is a common transformation for indoles. For a related compound, 5-fluoro-3-methyl-1H-indole, N-methylation can be achieved using methyl iodide. nih.gov Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. sigmaaldrich.comnih.govnih.gov This reaction, catalyzed by a Lewis acid, typically results in acylation at the C3-position of indoles. With the C3-position substituted in this compound, acylation would be directed to the benzene ring.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for forming carbon-carbon bonds. nih.govrsc.orgresearchgate.netbeilstein-journals.org This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. To apply this to this compound, a bromo or iodo substituent would first need to be introduced at a specific position on the ring. For example, 5-fluoro-3-iodo-1-methyl-1H-indole is a known compound that could potentially undergo Suzuki coupling. uni.lu
Cyclization Reactions:
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines from tryptamine (B22526) derivatives and aldehydes or ketones. nsf.govnih.govresearchgate.netnih.gov If a tryptamine derivative of this compound were synthesized, it could serve as a precursor in Pictet-Spengler reactions to generate more complex heterocyclic systems.
| Reaction Type | Reagents and Conditions | Potential Functionalization Site |
| Bromination | Br₂, CH₂Cl₂ | Benzene ring (e.g., C4, C6, C7) |
| Vilsmeier-Haack | POCl₃, DMF | Benzene ring |
| Directed ortho-Metalation | Organolithium base, Electrophile | Ortho to a directing group |
| C2-Lithiation | Strong base, Electrophile | C2-position |
| N-Methylation | Methyl iodide | N1-position (already methylated) |
| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid | Benzene ring |
| Suzuki-Miyaura Coupling | Organoboron, Organic halide, Pd catalyst | Position of the halide |
| Pictet-Spengler Reaction | Aldehyde/Ketone, Acid catalyst | Forms a new fused ring system |
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the detailed molecular structure determination of 5-Fluoro-1,3-dimethyl-1H-indole, providing information on the chemical environment of each proton and carbon atom.
¹H NMR spectroscopy allows for the identification and assignment of the different protons in the this compound molecule based on their unique chemical shifts (δ) and coupling patterns. The spectrum provides clear signals for the aromatic protons on the indole (B1671886) ring and the protons of the two methyl groups. The fluorine atom at the C-5 position introduces characteristic splitting patterns for adjacent protons, which is a key diagnostic feature.
A representative dataset for the ¹H NMR spectrum of a related compound, 5-fluoro-3-methyl-1H-indole, recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals that help in structural assignment. rsc.org For instance, the proton on the nitrogen (N-H) typically appears as a broad singlet, while the aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. rsc.orgchemicalbook.com The methyl group at C-3 usually appears as a singlet. In the N-methylated target compound, the N-H signal would be replaced by a singlet corresponding to the N-CH₃ group.
Interactive Table 1: Representative ¹H NMR Data for a 5-Fluoro-3-methyl-1H-indole Analog
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| H-N (indole) | ~7.9 (broad singlet) | s (br) |
| Aromatic H | 7.0 - 7.5 | m |
| H-2 (indole) | ~6.9 | s |
| C3-CH₃ | ~2.3 | s |
Note: Data is based on analogous structures and serves as a representative example. Actual shifts for this compound may vary. The multiplicity 'm' denotes a complex multiplet pattern.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. A crucial feature in the ¹³C NMR spectrum is the large coupling constant observed for the direct C-F bond (¹JCF), which unequivocally confirms the position of the fluorine substituent on the aromatic ring. Other carbons in the vicinity of the fluorine atom also show smaller C-F coupling constants (²JCF, ³JCF), further aiding in the complete assignment of the spectrum.
For the related compound 5-fluoro-3-methyl-1H-indole, the carbon directly attached to fluorine (C-5) shows a characteristic doublet with a large coupling constant. rsc.org The signals for the two methyl carbons (at C-3 and N-1) would appear in the upfield region of the spectrum.
Interactive Table 2: Representative ¹³C NMR Data for a 5-Fluoro-3-methyl-1H-indole Analog rsc.org
| Carbon Assignment | Chemical Shift (δ) in ppm | C-F Coupling (J) in Hz |
| C-5 | ~157.8 | d, ¹JCF ≈ 233 Hz |
| C-7a | ~132.8 | d, ³JCF ≈ 5 Hz |
| C-3a | ~128.8 | d, ³JCF ≈ 10 Hz |
| C-2 | ~123.5 | s |
| C-3 | ~111.8 | s |
| C-6 | ~110.3 | d, ²JCF ≈ 26 Hz |
| C-4 | ~103.8 | d, ²JCF ≈ 24 Hz |
| C3-CH₃ | ~9.7 | s |
Note: Data is derived from 5-fluoro-3-methyl-1H-indole and is representative. rsc.org 'd' denotes a doublet. The N-CH₃ carbon signal for the title compound would also be expected.
In research, advanced NMR techniques such as ¹⁹F NMR and two-dimensional NMR (e.g., COSY, HMBC, NOESY) can provide deeper mechanistic insights. ¹⁹F NMR is particularly valuable as fluorine has a 100% natural abundance and its chemical shift is highly sensitive to the local electronic environment. diva-portal.org For this compound, ¹⁹F NMR would show a single signal whose chemical shift confirms the fluoro-aromatic nature of the compound.
Techniques like Transverse Relaxation Optimized Spectroscopy (TROSY) can be applied, particularly when studying interactions of ¹⁹F-¹³C labeled indole derivatives with large biological macromolecules like proteins. diva-portal.org Such experiments help in understanding structural changes and dynamics, which is crucial for mechanistic studies in chemical biology. diva-portal.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected absorptions include C-H stretching from the aromatic ring and methyl groups, C=C stretching from the aromatic system, C-N stretching from the indole ring, and the characteristic C-F stretching vibration.
Interactive Table 3: Typical IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1250 |
| C-F | Stretching | 1250 - 1050 |
Note: These are general ranges. The precise peak positions can be found in experimental data for the specific compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₀FN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The experimentally measured mass is compared to the calculated mass for the proposed formula, with a match within a few parts per million (ppm) providing strong evidence for the correct elemental composition. acs.org
Calculated Exact Mass for [M+H]⁺: 164.0870 Da
Molecular Formula: C₁₀H₁₀FN
In a typical ESI-HRMS experiment, the compound would be detected as the protonated molecule [M+H]⁺. The observed mass would be compared to the theoretical value to confirm the formula C₁₀H₁₁FN⁺. acs.org
Chiral Chromatography for Enantiomeric Excess Determination (e.g., SFC, HPLC)
The molecule this compound is achiral and therefore does not have enantiomers. As a result, chiral chromatography techniques like Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase are not applicable for its separation or analysis in this context.
However, these techniques would become essential if this compound were used as a building block or a scaffold to synthesize a new, chiral molecule. In such cases, where a new stereocenter is created in a derivative, chiral HPLC or SFC would be the methods of choice to separate the resulting enantiomers and determine the enantiomeric excess (e.e.) of the reaction product. nih.gov For instance, if the indole were to undergo a reaction that produces a chiral product, analysts would develop a chiral separation method to quantify the stereochemical outcome of the synthesis. nih.gov
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Reaction Pathways Involving 5-Fluoro-1,3-dimethyl-1H-indole
The reaction pathways of this compound are diverse, enabling its use as a versatile building block in synthetic chemistry. One of the most significant pathways is its participation in catalytic, enantioselective formal [3+2] cycloadditions. For instance, its reaction with electron-deficient olefins like methyl 2-trifluoroacetamidoacrylate, catalyzed by a combination of a Lewis acid (such as tin tetrachloride, SnCl₄) and a chiral ligand (like (R)-BINOL), leads to the formation of complex heterocyclic structures such as pyrroloindolines. nih.gov
NMR studies have been crucial in understanding these transformations, revealing that the reaction proceeds through the initial formation of a key intermediate. nih.gov The reaction conditions can be finely tuned to control the outcome. For example, while acidic conditions tend to favor electrophilic substitution on the indole (B1671886) nucleus, the presence of strong bases can lead to degradation of the indole ring. Furthermore, the compound can be synthesized via the reduction of precursor indolinones, which are themselves formed through oxidative cyclization of N-aryl-3-oxobutanamides. nii.ac.jp This multi-step synthetic route highlights the accessibility of the indole core for further functionalization.
Characterization of Key Intermediates in Catalytic Transformations (e.g., Indolinium Ions)
A central feature of the reactivity of this compound in Lewis acid-catalyzed reactions is the formation of a transient indolinium ion intermediate. Upon coordination of the Lewis acid to the indole, the C2-C3 double bond is activated towards nucleophilic attack. NMR studies of the reaction between 1,3-dimethylindole (B1617634) and an acrylate (B77674) in the presence of SnCl₄ and (R)-BINOL show significant broadening of the indole proton resonances, which is indicative of a dynamic equilibrium involving such an intermediate. nih.gov
This indolinium ion is a key decision-making species in the reaction pathway. Researchers have successfully trapped this electrophilic intermediate with various nucleophiles. caltech.edu For example, in the formal [3+2] cycloaddition, the acrylate acts as the nucleophile. nih.gov In a separate, designed cascade reaction, a tethered alkene on the indole substrate can attack the indolinium ion. caltech.edu Furthermore, the deliberate addition of a reducing agent, such as sodium borohydride, to the reaction mixture effectively intercepts the indolinium ion, yielding enantioenriched indoline (B122111) products that feature a quaternary stereocenter at the C3 position. nih.govcaltech.edu This strategy confirms the presence and reactivity of the indolinium species.
Influence of Substituents on Reactivity and Regioselectivity
The substituents on the this compound ring exert profound control over its reactivity and the regioselectivity of its reactions.
5-Fluoro Group: The fluorine atom at the C5 position is strongly electron-withdrawing. This has a deactivating effect on the benzene (B151609) ring portion of the indole, making it less susceptible to electrophilic aromatic substitution compared to its non-fluorinated counterpart. However, this electronic feature also enhances the potential for nucleophilic aromatic substitution (SₙAr) at the C5 position under specific conditions.
1-Methyl and 3-Methyl Groups: The methyl group on the indole nitrogen (N1) and at the C3 position have significant steric and electronic effects. The N-methyl group prevents N-H related side reactions and increases the electron density of the indole system. The C3-methyl group sterically hinders attack at the C3 position. This steric hindrance, combined with the inherent nucleophilicity of the C2 position in the intermediate indolinium ion, directs incoming nucleophiles to attack the C2 position. This directional effect is fundamental to the formation of pyrroloindolines and other C2-functionalized products.
In broader studies of related indole syntheses, it has been observed that electron-deactivating groups, such as halogens on the aromatic ring, tend to prolong reaction times for cyclization, while electron-donating groups can accelerate them. nii.ac.jp This general principle aligns with the observed reactivity of the fluoro-substituted indole.
Stereochemical Aspects of Reactions (e.g., Diastereoselectivity, Enantioselectivity)
The use of this compound in asymmetric catalysis has yielded products with high levels of stereocontrol. In the (R)-BINOL•SnCl₄ catalyzed formal [3+2] cycloaddition with methyl 2-trifluoroacetamidoacrylate, the resulting pyrroloindoline product is formed with both high diastereoselectivity and enantioselectivity. nih.gov
Detailed studies have reported a diastereomeric ratio (dr) of 13:1. nih.gov The major diastereomer was obtained with a high enantiomeric excess (ee) of 90%. nih.gov This demonstrates that the chiral catalyst environment effectively controls the facial selectivity of the nucleophilic attack on the intermediate, leading to the preferential formation of one enantiomer. The optimization of solvent was found to be critical, with dichloromethane (B109758) (DCM) providing superior results in related systems. caltech.edu The ability to generate complex molecules with multiple stereocenters, including an all-carbon quaternary center at C3, from a simple indole starting material is a significant achievement in synthetic methodology. nih.gov
Interactive Data Table: Stereoselective Reaction of this compound
The following table summarizes the results of the formal [3+2] cycloaddition reaction between this compound and methyl 2-trifluoroacetamidoacrylate. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer |
| This compound | Methyl 2-trifluoroacetamidoacrylate | (R)-BINOL•SnCl₄ | 79% | 13:1 | 90% |
Applications in Complex Molecule Synthesis
Utilization as a Precursor for Pyrroloindoline Synthesis
The synthesis of pyrroloindolines, a core structure in many biologically active natural products and pharmaceutical agents, can be effectively achieved using 5-Fluoro-1,3-dimethyl-1H-indole as a starting material.
Formal (3+2) Cycloaddition Reactions
One of the key strategies for constructing the pyrroloindoline scaffold is through a formal (3+2) cycloaddition reaction. In this process, the indole (B1671886) acts as a three-carbon component that reacts with a two-atom synthon. Research has shown that C3-substituted indoles, a category that includes this compound, can react with electron-deficient olefins like 2-amidoacrylates in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). nih.gov This reaction proceeds through a conjugate addition followed by an intramolecular cyclization, effectively forming the five-membered pyrrolidine (B122466) ring fused to the indole core. The presence of the fluorine atom at the 5-position can influence the electronic properties of the indole ring, thereby affecting the reactivity and outcome of the cycloaddition.
Diastereoselective and Enantioselective Approaches
Achieving control over the stereochemistry of the newly formed chiral centers is a critical aspect of modern organic synthesis. In the context of pyrroloindoline synthesis from indoles, significant progress has been made in developing diastereoselective and enantioselective methods. For instance, the use of chiral Lewis acid catalysts, such as a complex of SnCl₄ and (R)-BINOL, can induce high levels of enantioselectivity in the cycloaddition reaction. nih.gov This approach relies on a catalyst-controlled protonation of an enolate intermediate, which sets the absolute stereochemistry of the product. nih.gov The development of such methods allows for the synthesis of enantioenriched pyrroloindolines, which are crucial for studying their biological activities and for the development of new therapeutic agents.
Role in Indoline (B122111) and Tryptophan Derivative Synthesis
Beyond pyrroloindolines, this compound serves as a valuable precursor for the synthesis of other important classes of molecules, including indolines and derivatives of the essential amino acid tryptophan.
Synthesis of Enantioenriched Indolines
The synthesis of enantioenriched indolines can be achieved through cascade reactions involving C3-substituted indoles. nih.gov A notable example is a conjugate addition/asymmetric protonation/aza-Prins cascade reaction. nih.gov This powerful transformation allows for the construction of complex polycyclic indoline structures with high levels of enantioselectivity. nih.gov The reaction is often catalyzed by a chiral Lewis acid-assisted Brønsted acid (LBA) system, such as one generated from zirconium(IV) chloride (ZrCl₄) and 3,3'-dibromo-BINOL. nih.gov The strategic placement of substituents on the indole starting material, including the fluorine atom in this compound, can be tolerated in these transformations, providing access to a diverse range of functionalized indoline products. nih.gov
Derivatization Towards Tryptophan Analogs
Tryptophan and its analogs are of significant interest due to their diverse biological roles. nih.gov this compound can be utilized in the synthesis of fluorinated tryptophan derivatives. The introduction of a fluorine atom can significantly alter the biological properties of the parent molecule. The synthesis of such analogs often involves a Friedel-Crafts reaction between the indole and a suitable serine-derived electrophile, such as methyl 2-acetamidoacrylate, catalyzed by a Lewis acid like ethylaluminum dichloride (EtAlCl₂). nih.gov This reaction introduces the amino acid side chain at the C3 position of the indole core. Subsequent functional group manipulations can then lead to the desired tryptophan analog. These fluorinated tryptophan derivatives are valuable tools for probing biological processes and for the development of new therapeutic agents, including potential PET-tracers for visualizing tryptophan metabolism. nih.gov
Integration into Diverse Nitrogen-Containing Heterocyclic Systems
The versatility of the indole scaffold, and specifically functionalized indoles like this compound, extends to its integration into a wide array of other nitrogen-containing heterocyclic systems. Indole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a multitude of biological targets. nih.gov
The indole nucleus can serve as a starting point for the synthesis of more complex fused heterocyclic systems. For example, the synthesis of tetrahydro-5H-indolo[2,3-b]quinolines, the core structure of several indole alkaloids, has been achieved through a copper-catalyzed asymmetric propargylic dearomatization/annulation cascade sequence of indoles. nih.gov While this specific example may not directly use this compound, it highlights the potential for functionalized indoles to participate in such complex transformations.
Furthermore, indole derivatives can be incorporated into various other heterocyclic frameworks, such as pyrazoles and triazoles, to create hybrid molecules with potentially enhanced or novel biological activities. nih.govconicet.gov.ar The synthesis of these systems often involves multi-step sequences where the pre-functionalized indole is coupled with other heterocyclic building blocks. The presence of the fluorine atom in this compound can be advantageous in these syntheses, potentially influencing the reactivity of the indole ring and the properties of the final products.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of 5-Fluoro-1,3-dimethyl-1H-indole at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and intermolecular interactions. acs.orgfigshare.com
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. A larger gap generally implies higher stability. The distribution of these frontier orbitals can also predict the most likely sites for electrophilic and nucleophilic attack. For instance, in many indole (B1671886) systems, the C3 position is a primary site for electrophilic attack, though this can be modulated by substituents.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. For this compound, the ESP map would likely show a region of negative potential around the fluorine atom, indicating its electronegativity, and regions of positive potential near the hydrogen atoms of the methyl groups.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |
Note: The values in this table are representative and would be determined through specific computational studies.
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are crucial for its interaction with biological targets. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are used to explore the conformational space of the molecule and identify its most stable conformers. nih.govnih.gov
For this compound, the primary source of conformational flexibility arises from the rotation of the methyl groups at the N1 and C3 positions. While rotation around the C-N and C-C single bonds is generally facile, steric hindrance between the methyl groups and the rest of the indole ring can lead to preferred orientations.
Conformational analysis typically involves a systematic search of the potential energy surface. This can be achieved by rotating the relevant dihedral angles and calculating the energy of each resulting conformation. The results of such an analysis can identify the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. scilit.com The relative energies of these conformers can be used to determine their population distribution according to the Boltzmann equation.
The planarity of the indole ring system is another important structural feature. The introduction of the fluorine and methyl substituents is not expected to significantly distort the fused ring system from planarity. However, even minor deviations can be quantified through computational methods.
Table 2: Conformational Analysis of this compound
| Conformer | Dihedral Angle (H-C-N-C2) | Dihedral Angle (H-C-C3-C2) | Relative Energy (kcal/mol) |
| 1 | 0° | 0° | 0.0 |
| 2 | 60° | 60° | 1.2 |
| 3 | 180° | 180° | 0.8 |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from conformational analysis.
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting the reactivity of this compound and for elucidating the mechanisms of its potential reactions. By examining the electronic structure and calculating the energies of transition states, it is possible to predict the most likely sites for chemical reactions and the activation energies associated with different reaction pathways. acs.orgnih.gov
The reactivity of the indole ring is significantly influenced by the substituents. The electron-donating methyl groups at N1 and C3 are expected to increase the electron density of the indole ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing fluorine atom at C5 will decrease the electron density on the benzene (B151609) portion of the ring. The interplay of these electronic effects will determine the regioselectivity of various reactions.
For electrophilic substitution, which is a common reaction for indoles, computational models can predict the most favorable position for attack. While C3 is often the most reactive site in unsubstituted indole, the presence of a methyl group at this position in this compound would likely direct electrophilic attack to other positions, such as C2, C4, or C6. The calculation of Fukui indices or the visualization of the HOMO can provide a quantitative and qualitative prediction of these reactive sites.
Furthermore, computational methods can be used to model entire reaction pathways, including the structures and energies of reactants, transition states, and products. researchgate.net This allows for the determination of reaction barriers and reaction enthalpies, providing a detailed understanding of the reaction mechanism. For example, the mechanism of C-H functionalization at various positions on the indole ring can be explored computationally. rsc.org
Table 3: Predicted Reactivity of this compound
| Reaction Type | Predicted Reactive Site | Activation Energy (kcal/mol) |
| Electrophilic Aromatic Substitution | C4 | 15 |
| Nucleophilic Aromatic Substitution | C5 | 25 |
| Lithiation | C2 | 12 |
Note: The values in this table are illustrative and would be the outcome of specific computational investigations.
Theoretical Frameworks for Structure-Activity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, theoretical frameworks for SAR studies can be established using computational methods to calculate a variety of molecular descriptors. nih.goveurjchem.com
These descriptors can be categorized into several types, including electronic, steric, and lipophilic properties. Electronic descriptors, such as atomic charges, dipole moments, and HOMO/LUMO energies, can be obtained from quantum chemical calculations. Steric descriptors, which describe the size and shape of the molecule, can be calculated from the 3D molecular structure. Lipophilic descriptors, such as the logarithm of the partition coefficient (logP), are crucial for understanding the pharmacokinetic properties of a molecule.
Once a set of descriptors has been calculated for a series of related indole derivatives, statistical methods such as multiple linear regression or partial least squares can be used to build a QSAR model that relates these descriptors to the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
For this compound, key descriptors would include those that capture the influence of the fluorine and methyl substituents. For example, the electronegativity and polarizability of the fluorine atom, as well as the steric bulk of the methyl groups, would likely be important parameters in a QSAR model.
Table 4: Molecular Descriptors for QSAR Studies of this compound
| Descriptor Type | Descriptor Name | Calculated Value |
| Electronic | Atomic Charge on F | -0.25 |
| Steric | Molecular Volume | 160 ų |
| Lipophilic | logP | 3.5 |
| Topological | Wiener Index | 150 |
Note: The values in this table are representative examples of molecular descriptors used in QSAR studies.
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted indoles has a rich history, with classic methods such as the Fischer, Leimgruber-Batcho, and Bischler indole (B1671886) syntheses providing foundational routes to the core structure. diva-portal.orgresearchgate.net For instance, the Leimgruber-Batcho synthesis is a widely utilized industrial method that can produce 5-fluoroindole (B109304) from 5-fluoro-2-nitrotoluene (B1295086) via an enamine intermediate followed by reductive cyclization. diva-portal.orgresearchgate.net Another approach involves the reduction of 5-fluoro-2-indolinone. chemicalbook.com One reported method for achieving this transformation uses pinacol (B44631) borane (B79455) and a yttrium catalyst in toluene (B28343) at 120°C, yielding 5-fluoroindole in high efficiency. chemicalbook.com
However, these traditional methods often require harsh conditions or multiple steps to achieve the final 1,3-dimethylated product from the 5-fluoroindole core. Future research is directed towards developing more direct, atom-economical, and sustainable synthetic pathways.
Key areas for future development include:
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for forging complex molecules under mild conditions. acs.org Research into photocatalytic strategies could enable the direct C-H methylation of 5-fluoroindole at the C3 position and N-methylation at the N1 position, bypassing multi-step functionalization sequences.
Transition-Metal-Catalyzed C-H Activation: Direct C-H activation and functionalization represent the next frontier in efficient organic synthesis. Developing catalytic systems (e.g., using palladium, rhodium, or ruthenium) that can selectively methylate the N-H and C3-H bonds of 5-fluoroindole would significantly streamline the synthesis of 5-Fluoro-1,3-dimethyl-1H-indole.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Adapting and optimizing existing indole syntheses or developing new ones within flow chemistry setups could lead to more efficient and sustainable production of this target compound.
Table 1: Selected Synthetic Methods for the 5-Fluoroindole Core
| Synthesis Name | Precursor(s) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Leimgruber-Batcho | 5-fluoro-2-nitrotoluene | N,N-dimethylformamide dimethyl acetal, then reductive cyclization (e.g., Raney-Nickel, H₂) | diva-portal.orgresearchgate.net |
| Bischler Indole Synthesis | 4-fluoroaniline, 2-bromoacetaldehyde diethyl acetal | NaHCO₃, EtOH, 80°C | diva-portal.org |
| Sugasawa Indole Synthesis | 4-fluoroaniline | BCl₃, chloroacetonitrile, ZnCl₂, then NaBH₄ | diva-portal.org |
| Reduction of Oxindole (B195798) | 5-fluoro-2-indolinone | Pinacol borane, Y[N(SiMe₃)₂]₃, Toluene, 120°C | chemicalbook.com |
Advanced Mechanistic Elucidation and Kinetic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and predicting new reactivity. For this compound, future research should focus on detailed mechanistic and kinetic studies of both its formation and its subsequent reactions.
Recent studies on other indole derivatives have utilized advanced techniques to probe reaction pathways. For example, in the photocatalytic intramolecular [2+2] cycloaddition of certain indoles, mechanistic experiments including triplet quencher studies and cyclic voltammetry suggested a process involving a photoinduced Dexter energy transfer. acs.org This leads to a triplet radical intermediate, which then undergoes cyclization. acs.org
Future research opportunities for this compound include:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states, reaction energy profiles, and the influence of the fluorine atom and methyl groups on the electronic structure and reactivity of the indole ring.
In-Situ Spectroscopy: Utilizing techniques like real-time NMR and IR spectroscopy to monitor reaction progress can provide valuable kinetic data and help identify transient intermediates in both the synthesis of the compound and its subsequent transformations.
Isotope Labeling Studies: Kinestic isotope effect (KIE) studies can precisely determine the rate-determining steps of reactions and elucidate the mechanisms of C-H activation or other bond-forming processes.
Exploration of New Chemical Transformations and Reactivity Patterns
The unique electronic properties of this compound—imparted by the electron-withdrawing fluorine atom at C5 and the electron-donating methyl groups at N1 and C3—suggest a rich and underexplored reactivity profile.
A promising avenue for future research is the dearomatization of the indole core to create novel three-dimensional molecular scaffolds, which are highly sought after in drug discovery. acs.orgacs.org Photocatalytic intramolecular [2+2] cycloaddition has been successfully applied to other indole systems to create complex, semi-saturated polycycles with high stereoselectivity. acs.orgacs.org Applying such energy-transfer-mediated dearomatization strategies to this compound could provide access to unique cyclobutane-fused indolizidine structures. The interplay between the substituents would likely influence the regioselectivity and efficiency of these transformations, making it a fertile ground for investigation.
Further areas of exploration include:
Electrophilic Aromatic Substitution: Systematically studying the regioselectivity of electrophilic substitution at the C2, C4, C6, and C7 positions to understand how the combined electronic effects of the substituents direct incoming electrophiles.
Metal-Catalyzed Cross-Coupling: Using the indole as a platform for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at various positions to build more complex molecular architectures.
Oxidative and Reductive Reactions: Investigating the behavior of the compound under various oxidative and reductive conditions to explore its stability and potential for transformation into other heterocyclic systems.
Design of Analogs for Targeted Research Applications
The fluorinated indole motif is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of this compound makes it an attractive core or fragment for designing new analogs for targeted research applications.
Research on related structures has demonstrated the value of this scaffold:
Tyrosine Kinase Inhibitors: The drug Sunitinib (SU11248), a potent inhibitor of vascular endothelial growth factor receptor (VEGF-R) and platelet-derived growth factor receptor (PDGF-R) tyrosine kinases, is based on a 5-fluoro-2-oxo-1,2-dihydroindole core. nih.govresearchgate.net This highlights the potential of the 5-fluoroindole moiety for interaction with kinase domains.
CFTR Potentiators: Analogs based on a tetrahydro-pyrido[4,3-b]indole scaffold have been identified as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. acs.org Notably, derivatives with a 6-fluoro and 9-methyl substitution pattern showed double-digit nanomolar activity. acs.org This suggests that the relative positioning of fluoro and methyl groups on an indole-based ring system is critical for this biological activity.
Antiviral Agents: Azaindole-based compounds, including 5-fluoro analogs, have been developed as first-in-class inhibitors of the influenza PB2 subunit, showing a promising path for new antiviral treatments. researchgate.net
Future research should leverage this compound as a starting point for designing new libraries of compounds. By modifying the substituents or incorporating the core into larger molecules, it may be possible to develop novel probes and drug candidates for a variety of biological targets. The compound itself could be screened in high-throughput assays to identify new, unforeseen biological activities, paving the way for the development of the next generation of targeted therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-1,3-dimethyl-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis often involves alkylation or cross-coupling reactions. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures can yield indole derivatives, though optimization is required. Key steps include solvent selection (e.g., PEG-400 for eco-friendly catalysis), stoichiometric control of reagents, and purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane). Evidence from similar compounds shows yields can reach 50% under optimized conditions . For alkylation, temperature control (e.g., reflux at 90°C) and catalyst loading (e.g., CuI) are critical to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- 1H/13C NMR : Fluorine substituents deshield adjacent protons, causing distinct splitting patterns. For example, 5-fluoro substitution in indoles typically shows a doublet (J ≈ 8–10 Hz) for the C4 and C6 protons .
- HRMS : Accurate mass determination (e.g., FAB-HRMS m/z 427.0757 [M+H]+ in related compounds) confirms molecular formula .
- X-ray crystallography : Resolves crystal packing and substituent orientation, with R factors <0.054 achievable for fluorinated indoles .
Q. What are the critical storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store as a solid at –20°C for up to 3 years or –80°C for 6 months in solvent. Avoid moisture and light exposure. For DMSO stock solutions, use within 1 month at –20°C. Stability tests show degradation <5% under these conditions .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous systems during biological assays?
- Methodological Answer :
- Solubilization agents : Use co-solvents like PEG300 (40%) and Tween-80 (5%) in aqueous buffers. For example, dissolve 5 mg/mL in DMSO, then dilute with PEG300/Tween-80/saline .
- Sonication/Heating : Apply brief sonication (≤50°C) to disrupt aggregation. Monitor solubility via dynamic light scattering (DLS).
Q. What strategies resolve contradictions in reported biological activity data for halogenated indole derivatives?
- Methodological Answer :
- Purity verification : Use HPLC (≥98% purity) to rule out impurities affecting activity .
- Structural analogs : Compare activities of 5-fluoro vs. 6-fluoro or chloro-substituted indoles (e.g., 4-chloro-6-fluoro-1H-indole) to isolate substituent effects .
- Dose-response curves : Ensure consistent assay conditions (e.g., cell lines, incubation times) to normalize discrepancies .
Q. How does fluorine substitution at specific positions influence electronic properties and reactivity in indole derivatives?
- Methodological Answer :
- Electron-withdrawing effects : Fluorine at C5 reduces indole’s electron density, altering nucleophilic reactivity. This is quantified via Hammett σ constants (σ_meta ≈ 0.34 for fluorine) .
- Regioselectivity in reactions : Fluorine directs electrophilic substitution to C4 or C7 positions. For example, nitration of 5-fluoroindole-3-carboxaldehyde occurs at C4 due to fluorine’s meta-directing nature .
Q. How can researchers mitigate byproduct formation during alkylation steps in indole derivative synthesis?
- Methodological Answer :
- Catalyst optimization : Use CuI (1.0 g per 700 mg substrate) to enhance selectivity in azide-alkyne reactions .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity. Post-reaction quenching with water removes unreacted reagents .
- Chromatographic purification : Flash chromatography with gradient elution (e.g., 10–70% ethyl acetate in hexane) isolates target compounds from dimers or oxidized byproducts .
Q. What computational methods complement experimental data in predicting fluorinated indole reactivity?
- Methodological Answer :
- DFT calculations : Model Fukui indices to predict electrophilic attack sites. For 5-fluoroindoles, C4 shows higher Fukui f⁻ values than C6 .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) to prioritize analogs for synthesis .
- LogP prediction : Use software like ChemAxon to estimate partition coefficients (experimental LogP ≈ 3.89 for 5-fluoroindoles) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
